(3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one, with the CAS number 1164552-51-5, is a compound of interest in chemical and pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 297.35 g/mol. This compound is classified as an organic compound, specifically a derivative of chalcone, characterized by the presence of both amine and phenyl groups.
The synthesis of (3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one typically involves a multi-step reaction process. The general method includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalyst use are critical for optimizing yield and purity.
The molecular structure of (3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C18H19N O3 |
Molecular Weight | 297.35 g/mol |
CAS Number | 1164552-51-5 |
(3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications.
Further studies are needed to elucidate its precise biological mechanisms.
The physical and chemical properties of (3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Melting Point | Not widely reported |
(3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one has potential scientific uses in:
The synthesis of (3Z)-4-[(3,5-dimethoxyphenyl)amino]-3-phenylbut-3-en-2-one typically employs enaminone chemistry as a strategic approach. This methodology leverages the nucleophilic character of enaminones to facilitate C–N bond formation. A representative three-step sequence begins with a Claisen-Schmidt condensation between acetophenone and an aromatic aldehyde to form a chalcone intermediate (3-phenylbut-3-en-2-one). Subsequent Michael-type addition of 3,5-dimethoxyaniline to the α,β-unsaturated system yields the target enaminone. This step exhibits high regioselectivity due to the electron-donating dimethoxy groups enhancing the nucleophilicity of the aniline nitrogen [1].
The stereochemical integrity of the Z-configured enone is maintained through steric control during nucleophilic addition, where the bulky phenyl group at C3 dictates anti approach of the aryl amine. Solvent polarity significantly impacts yield: polar aprotic solvents (e.g., DMF) afford 70–85% yields but necessitate purification via silica chromatography due to by-product formation. Table 2 compares optimized multi-step routes:
Table 2: Multi-Step Synthesis Performance
Step Sequence | Key Intermediate | Overall Yield (%) | Z/E Selectivity |
---|---|---|---|
Claisen-Schmidt → Michael addn. | Chalcone derivative | 65–78 | >95% Z |
Enol-keto tautomerization → SNAr | β-Keto ester | 58–70 | 90% Z |
Challenges include the instability of the chalcone intermediate under prolonged reaction conditions and competitive retro-Michael reactions at elevated temperatures (>80°C).
Achieving high Z-selectivity in α,β-unsaturated ketones requires precision catalysis. Nickel-catalyzed alkyne hydroacylation offers a chelation-free route to Z-enones using S-2-pyridyl thioesters as acyl donors. Under optimized conditions (Ni(ClO₄)₂·6H₂O (10 mol%), Zn (reductant), ZnCl₂ (additive), 1,2-DME, RT), terminal alkynes couple with thioesters to furnish Z-enones with >98% stereoselectivity. The mechanism involves oxidative addition of the thioester to Ni(0), alkyne insertion, and anti protodemetalation (Figure 2) [5].
Figure 2: Nickel-Catalyzed Hydroacylation Mechanism
Thioester + Alkyne → [Ni]–Acyl Intermediate → Alkyne Insertion → Z-Enone via *anti* protodemetalation
Copper hydride (CuH) catalysis provides complementary stereocontrol. Using (SEGPHOS)CuH and PMHS (hydride source), β,β-disubstituted enones undergo 1,4-reduction to generate stereodefined Z-enolates that trap electrophiles to form enaminones. Key advantages include:
Catalyst poisoning studies confirm that diphenylsulfide additives preserve ketone functionality while suppressing over-reduction [8].
Mechanochemistry enables sustainable enaminone synthesis through solvent-free ball milling. A representative protocol combines 3,3′,4,4′-biphenyltetracarboxylic anhydride with alkoxyanilines in stainless-steel mills (20 Hz, 15 min, 56.6 g balls) to achieve 95–99% yields of diimide analogs. Adapted to our target compound, this method involves:
Table 3: Green Metrics Comparison (Traditional vs. Mechanochemical)
Parameter | Solution-Phase | Mechanochemical |
---|---|---|
Reaction Time | 8–12 h | 15–30 min |
Atom Economy | 78% | 95% |
E-Factor (kg waste/kg product) | 12.4 | 0.8 |
PMI (Total Material Input) | 36.7 | 3.2 |
Mechanochemistry eliminates solvent waste and reduces energy inputs by 85% compared to thermal methods. Real-time reaction monitoring reveals that shear forces from milling balls accelerate imine-enol tautomerization, while impact energy facilitates proton transfer in the Michael addition step. The absence of bulk solvent prevents hydrolysis of enol intermediates, driving yields to >95% [6] [9].
Late-stage installation of the 3,5-dimethoxyaniline moiety employs two principal strategies:A. Palladium-Catalyzed C–N CouplingBuchwald-Hartwig amination of α-bromo enones with 3,5-dimethoxyaniline achieves 80–92% yields using:
B. Nucleophilic Aromatic Substitution (SNAr)Electron-deficient enones undergo direct displacement with 3,5-dimethoxyaniline under mild conditions (DMF, K₂CO₃, 60°C). Mechanochemical acceleration enhances this approach: planetary milling (500 rpm) reduces reaction times from 12 h to 40 min while improving yields from 75% to 94%. The in situ generation of a Meisenheimer complex is rate-determining, with milling energy lowering the activation barrier by 28 kJ/mol [9].
Table 4: Post-Functionalization Methods Comparison
Method | Conditions | Yield (%) | Limitations |
---|---|---|---|
Pd-Catalyzed Amination | Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene, 100°C | 80–92 | Halogen sensitivity |
SNAr (Solution) | K₂CO₃, DMF, 60°C, 12 h | 70–78 | Requires electron-withdrawing groups |
SNAr (Mechanochemical) | K₂CO₃, milling, 40 min | 90–94 | None significant |
Figure 3: Energy Diagram for SNAr Under Milling vs. Solution
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